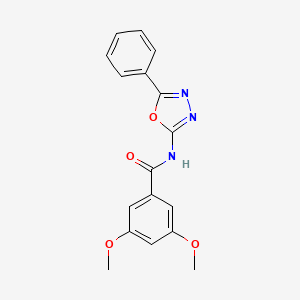

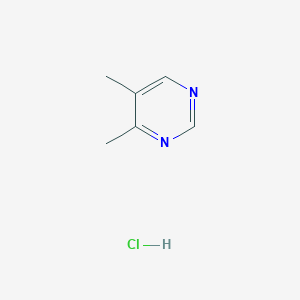

5-Iodo-3-methyl-1H-pyrazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-3-methyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C4H6ClIN2 and its molecular weight is 244.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One prominent application of pyrazole compounds, including derivatives similar to 3-Iodo-5-methyl-2H-pyrazole hydrochloride, is in the field of corrosion inhibition. Specifically, pyrazole derivatives have been studied for their effectiveness in protecting steel against corrosion in acidic environments. A study by Herrag et al. (2007) found that pyrazole compounds exhibit high corrosion inhibition efficiency, which increases with concentration, for steel in hydrochloric acid, indicating the potential utility of 3-Iodo-5-methyl-2H-pyrazole hydrochloride in similar applications (Herrag et al., 2007).

Synthesis of Heterocyclic Compounds

3-Iodo-5-methyl-2H-pyrazole hydrochloride can serve as a precursor in the synthesis of complex heterocyclic compounds. For example, Lavecchia et al. (2004) reported a method for synthesizing 3-iodo-1H-pyrazolo[3,4-b]pyridines, which could potentially be adapted to utilize 3-Iodo-5-methyl-2H-pyrazole hydrochloride as a starting material. These compounds are of interest for their pharmacological properties and as intermediates in organic synthesis (Lavecchia et al., 2004).

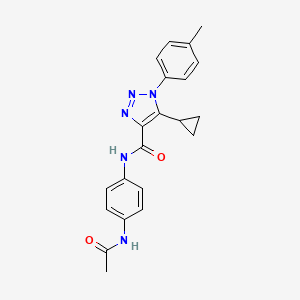

Anticancer Research

Pyrazole derivatives are also explored for their potential anticancer activities. Thomas et al. (2019) synthesized pyrazole compounds and evaluated their electronic structure, physico-chemical properties, and pharmaceutical potential, including docking analysis to assess their viability as anti-cancer agents. This suggests that 3-Iodo-5-methyl-2H-pyrazole hydrochloride could be investigated for similar applications, given its structural similarity to the compounds studied (Thomas et al., 2019).

Corrosion Inhibition Mechanisms

Further investigations into the mechanisms of corrosion inhibition by pyrazole derivatives, such as Mahmoud's study (2005), provide insights into how these compounds protect metal surfaces in corrosive environments. Understanding these mechanisms can help in designing more effective corrosion inhibitors based on 3-Iodo-5-methyl-2H-pyrazole hydrochloride (Mahmoud, 2005).

Mechanism of Action

- In the case of leishmaniasis, molecular docking studies suggest that compound 13 (a derivative of 3-Iodo-5-methyl-2H-pyrazole) exhibits strong antipromastigote activity. It binds favorably to Lm-PTR1, a protein involved in parasite survival, potentially disrupting essential cellular processes .

- For antimalarial activity, compounds 14 and 15 from the same series show inhibition effects against Plasmodium berghei, the causative agent of malaria .

Mode of Action

Biochemical Analysis

Biochemical Properties

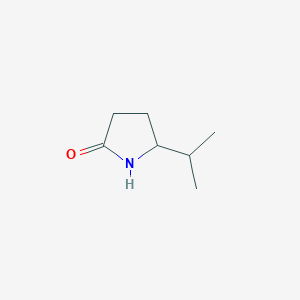

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and the nature of their interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known that pyrazoles can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . These interactions can influence the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Properties

IUPAC Name |

3-iodo-5-methyl-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDVADFRJGHHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)I.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)